molecular formula C18H11N3O5S B2767712 3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide CAS No. 477294-99-8

3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide

Cat. No.: B2767712
CAS No.: 477294-99-8
M. Wt: 381.36
InChI Key: KQXUEBUVFPMPPH-UHFFFAOYSA-N
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Description

3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H11N3O5S and its molecular weight is 381.36. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Cell Adhesion Molecules

A study led by Boschelli et al. (1995) found that 3-alkoxybenzo[b]thiophene-2-carboxamides, including compounds structurally related to "3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide," significantly decreased the adherence of neutrophils to activated endothelial cells. This effect was achieved by inhibiting the upregulation of the adhesion molecules E-selectin, ICAM-1, and VCAM-1 on the surface of the endothelium, suggesting potential applications in anti-inflammatory therapies (Boschelli et al., 1995).

Synthesis and Characterization of Novel Compounds

Another area of research involves the synthesis and characterization of novel compounds with potential biological activities. Amr et al. (2010) synthesized a series of novel thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and evaluated their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds showed high activity compared to standard drugs, indicating their potential as therapeutic agents (Amr et al., 2010).

Antileishmanial Activity

Dias et al. (2015) synthesized and characterized four new nitroaromatic compounds, including derivatives related to "this compound," and evaluated their in vitro ability to inhibit the growth of Leishmania infantum. Their findings suggest that the presence of the electroactive nitro group is crucial for biological activity, highlighting the potential use of these compounds as anti-leishmanial drugs (Dias et al., 2015).

Anti-inflammatory Agents

Radwan et al. (2009) focused on the synthesis of 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents. These compounds were found to possess potent anti-inflammatory activity, further emphasizing the potential medicinal applications of benzo[b]thiophene derivatives in managing inflammation (Radwan et al., 2009).

Properties

IUPAC Name

3-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O5S/c19-17(22)16-15(11-3-1-2-4-12(11)26-16)20-18(23)14-8-9-7-10(21(24)25)5-6-13(9)27-14/h1-8H,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXUEBUVFPMPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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